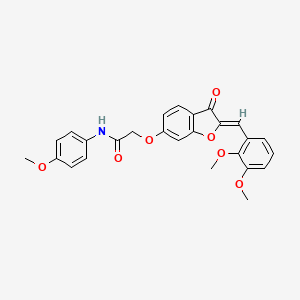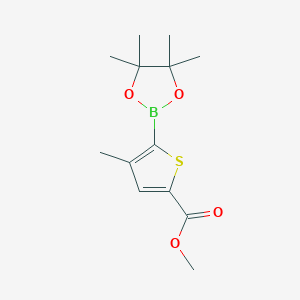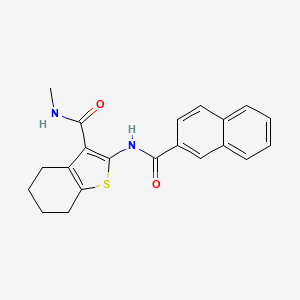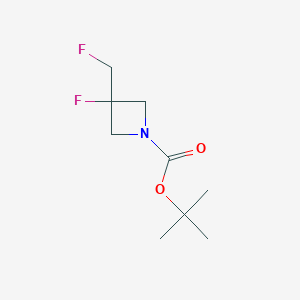
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate and related azetidine derivatives involves multiple steps, including regioselective allylation, selective reduction, tosylation, and intramolecular N-alkylation. These steps are critical in achieving the desired azetidine structure with specific functional groups attached. Notable methods involve starting from commercially available materials and employing strategies such as strain-release reactions to efficiently generate azetidine derivatives with high purity and yield (Ji, Wojtas, & Lopchuk, 2018).
Molecular Structure Analysis
The molecular structure of tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate features a unique azetidine ring, which is a four-membered cyclic amine, substituted with fluoro and fluoromethyl groups. This structure has been analyzed using techniques such as X-ray diffraction, which helps in understanding the crystallographic arrangement and the spatial orientation of atoms within the molecule. Such structural insights are pivotal for assessing the compound's reactivity and interaction with other molecules (Moriguchi et al., 2014).
Chemical Reactions and Properties
Azetidine derivatives, including tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate, participate in a variety of chemical reactions. Their reactivity can be attributed to the strain within the four-membered ring and the presence of substituents like fluorine atoms that can influence electronic properties. These compounds are used in nucleophilic substitution reactions, cycloaddition reactions, and as intermediates in the synthesis of more complex molecules. Their chemical properties make them valuable in the synthesis of biologically active compounds and in the exploration of new reaction pathways (Umemoto, Singh, Xu, & Saito, 2010).
Scientific Research Applications
Synthetic Applications in N-Heterocycle Formation
Research highlights the use of tert-butyl sulfinamide derivatives, including tert-butyl azetidine carboxylates, in the asymmetric synthesis of N-heterocycles. These compounds are instrumental in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in pharmaceuticals and natural products. This methodology is valued for its ability to introduce chirality and complexity in molecule synthesis efficiently (Philip et al., 2020).
Environmental Degradation Studies
The degradation of ethers like methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl azetidine derivatives, has been extensively studied in environmental science. These studies provide insights into the fate and removal of such compounds in environmental settings. Techniques like cold plasma reactors have shown promise in decomposing MTBE, suggesting potential pathways for the environmental mitigation of related tert-butyl azetidine carboxylates (Hsieh et al., 2011).
Antioxidant and Bioactive Compound Synthesis
The synthesis and application of tert-butyl-containing compounds, including azetidine derivatives, have been explored for their antioxidant properties. These compounds are potential candidates for creating new chemical entities with enhanced bioactivity, offering prospects in drug development and other bioactive material applications (Dembitsky, 2006).
Polymer Membrane Applications
In the field of chemical engineering, tert-butyl azetidine derivatives can contribute to the development of polymer membranes, particularly in the purification of fuel additives. This application underscores the role of such compounds in industrial processes, enhancing efficiency and sustainability (Pulyalina et al., 2020).
Microbial Degradation Research
Understanding the microbial degradation of tert-butyl-containing compounds, such as MTBE, sheds light on bioremediation strategies for related azetidine derivatives. This research is crucial for developing biotechnological solutions to mitigate environmental contamination by these compounds (Liu & Mejia Avendaño, 2013).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXHHZHOTUWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)

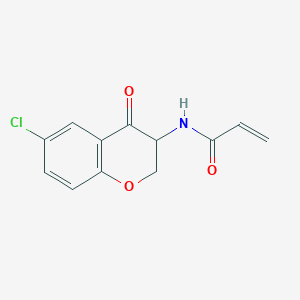
![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)


![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)
